D-Fructose-13C4
Description
Significance of Isotopic Labeling for Metabolic Pathway Elucidation
Isotopic labeling is crucial for dissecting metabolic pathways because it provides a means to distinguish between endogenous metabolites and those derived from an external source creative-proteomics.comfrontiersin.orgmdpi.com. When a ¹³C-labeled substrate is introduced into a biological system, its carbon atoms are incorporated into newly synthesized molecules, creating a unique isotopic signature mdpi.comnih.gov. The pattern and extent of this labeling in downstream metabolites directly reflect the flux through specific metabolic routes nih.govfrontiersin.org. This allows researchers to:
Map Metabolic Networks: Trace the carbon flow from a labeled substrate through a series of enzymatic reactions to identify active pathways and their interconnections creative-proteomics.comnih.govmdpi.com.
Quantify Fluxes: Determine the relative rates of different metabolic pathways by analyzing the distribution of isotopes among metabolites wikipedia.orgnih.gov.
Understand Cellular Responses: Elucidate how metabolic pathways are altered in response to genetic modifications, environmental changes, or disease states nih.govnih.govvanderbilt.edu.
The use of ¹³C, in particular, is widespread because carbon is the backbone of all organic molecules in biological systems mdpi.comnih.gov. Feeding cells with ¹³C-labeled glucose, for example, allows for the tracking of carbon atoms through glycolysis, the citric acid cycle (TCA cycle), and other central metabolic pathways creative-proteomics.comwikipedia.orgmdpi.com.
D-Fructose-13C4 as a Specialized Tracer in Carbon Metabolism Research
This compound is a specific form of fructose (B13574) where four of its six carbon atoms are enriched with the stable isotope ¹³C pharmaffiliates.com. Fructose is a significant monosaccharide that plays a vital role in human and plant metabolism. As a tracer, this compound enables researchers to specifically follow the metabolic fate of fructose-derived carbons through various biochemical transformations nih.govmedchemexpress.com.
The utility of this compound lies in its ability to reveal the complex processing of dietary fructose, which can differ significantly from glucose metabolism nih.govdiva-portal.orgsnmmi.orgnih.gov. Studies have utilized ¹³C-labeled fructose, including uniformly labeled forms like [U-¹³C₆]-D-fructose, to investigate its metabolism in various cell types, such as adipocytes and hepatocytes nih.govnih.gov. These investigations aim to understand how fructose contributes to energy production, biosynthesis, and the regulation of other metabolic pathways nih.govnih.gov.
For instance, research using ¹³C-labeled fructose has demonstrated its incorporation into various metabolites, including glutamate (B1630785) and fatty acids, in adipocytes, highlighting fructose's role in anabolic processes nih.gov. Furthermore, studies have employed ¹³C-fructose to investigate its conversion to glucose and to understand metabolic disorders like hereditary fructose intolerance (HFI), where specific labeling patterns can reveal enzymatic deficiencies nih.govpnas.org. The specific labeling pattern of this compound (i.e., ¹³C at positions 1, 3, 4, and 6) allows for precise tracking of carbon flow, providing detailed insights into the specific enzymatic steps involved in fructose metabolism pharmaffiliates.com.
Research Findings and Data Tables
Stable isotope tracing with ¹³C-labeled compounds, including fructose, has yielded significant insights into metabolic pathways. Mass spectrometry (MS) and NMR are the primary analytical tools for detecting and quantifying isotopic enrichment in metabolites wikipedia.orgfrontiersin.orgfrontiersin.org.
A notable application involves tracking the carbon flow from labeled fructose into key metabolic intermediates. For example, studies using [U-¹³C]-fructose have shown its rapid incorporation into intracellular fructose and subsequent labeling of downstream metabolites like glucose, pyruvate (B1213749), and intermediates of the TCA cycle nih.govnih.govcreative-proteomics.com.
Table 1: Example of ¹³C Incorporation from [U-¹³C]-Fructose into Key Metabolites
This table illustrates hypothetical data representing the percentage of ¹³C enrichment in various metabolites after a pulse-labeling experiment with uniformly ¹³C-labeled fructose. The specific labeling pattern of this compound would refine these observations by providing positional information.
| Metabolite | ¹³C Enrichment (%) (Hypothetical Data) | Pathway Involvement |
| Fructose-6-phosphate (B1210287) | 85.2 | Glycolysis, Gluconeogenesis |
| Glucose-6-phosphate | 70.5 | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, Glycogenolysis |
| Pyruvate | 55.8 | Glycolysis, TCA Cycle entry, Lactate (B86563) production |
| Acetyl-CoA | 48.1 | TCA Cycle entry, Fatty Acid Synthesis |
| Citrate (B86180) | 45.3 | TCA Cycle |
| α-Ketoglutarate | 39.7 | TCA Cycle |
| Glutamate | 42.5 | TCA Cycle, Amino Acid Synthesis |
| Palmitate (Fatty Acid) | 30.2 | Fatty Acid Synthesis, Lipogenesis |
Note: This table presents hypothetical data to illustrate the concept of ¹³C enrichment in metabolites following fructose labeling. Actual enrichment levels vary based on experimental conditions, cell type, and the specific labeling pattern of the tracer.
Research employing liquid chromatography tandem mass spectrometry (LC-MS/MS) has enabled more sensitive and detailed analysis of ¹³C labeling in sugars, including fructose and its incorporation into sucrose (B13894) moieties creative-proteomics.comosti.govmdpi.com. Such methods allow for the distinction of ¹³C labeling in specific positions (moieties) of molecules, providing higher resolution for metabolic flux analysis creative-proteomics.comosti.govmdpi.com. For instance, studies have tracked ¹³C-fructose into both glucose and fructose moieties of sucrose, revealing insights into cytosolic hexose (B10828440) phosphate dynamics creative-proteomics.commdpi.com.
Furthermore, the application of this compound in studies examining human adipocytes has revealed that fructose can stimulate anabolic processes, including glutamate synthesis and de novo fatty acid synthesis nih.gov. These findings underscore the importance of this compound as a tracer for understanding the specific metabolic fates and regulatory roles of fructose in cellular physiology.
Compound List:
this compound
Glucose
Fructose
Sucrose
Fructose-6-phosphate
Glucose-6-phosphate
Pyruvate
Acetyl-CoA
Citrate
α-Ketoglutarate
Glutamate
Palmitate
Lactate
[U-¹³C]-Fructose
[U-¹³C₆]-D-Fructose
[1,2-¹³C₂]-D-glucose
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
(3S,4R,5R)-2-(hydroxy(113C)methyl)(3,4,6-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,4+1,5+1 |
InChI Key |
LKDRXBCSQODPBY-ZLGYUBSNSA-N |
Isomeric SMILES |
[13CH2]1[C@H]([13C@H]([13C@@H](C(O1)([13CH2]O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Methodological Frameworks for D Fructose 13c4 Tracer Studies
Principles of Stable Isotope Resolved Metabolomics (SIRM) with D-Fructose-13C4
Stable Isotope Resolved Metabolomics (SIRM) is a powerful analytical approach used to trace the metabolic fate of atoms from stable isotope-enriched precursors to downstream products. nih.gov When this compound is introduced into a biological system, the labeled carbon atoms act as tracers, allowing for the elucidation of metabolic pathways and the quantification of metabolic fluxes. nih.govsemanticscholar.org The core principle of SIRM lies in the ability to distinguish between metabolites containing the heavy isotope (13C) and their unlabeled counterparts. This distinction is typically achieved using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govresearchgate.net
The use of this compound, a fructose (B13574) molecule enriched with four 13C atoms at specific positions, enables researchers to follow the journey of these carbon atoms as fructose is metabolized. This allows for the investigation of various metabolic processes, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. nih.govnih.gov By analyzing the patterns of 13C incorporation into different metabolites, known as isotopomer analysis, researchers can gain detailed insights into the relative activities of these pathways. nih.govresearchgate.net For instance, the distribution of 13C in glucose synthesized from labeled fructose can reveal the contributions of different gluconeogenic routes. nih.govnih.gov
SIRM with this compound offers a dynamic view of metabolism that is not achievable with traditional metabolomics, which only provides a static snapshot of metabolite concentrations. nih.gov This technique is instrumental in understanding how metabolic networks are rewired in various physiological and pathological states.
Experimental Design for this compound Administration in Biological Systems
The design of experiments involving the administration of this compound is critical for obtaining meaningful and interpretable data. The experimental setup will vary depending on the biological system under investigation, which can range from in vitro cellular models to in vivo preclinical models. nih.govnih.govbiorxiv.org
In Vitro Cellular Models for this compound Metabolic Investigations
In vitro cellular models, such as cultured adipocytes or B-cells, provide a controlled environment to study fructose metabolism at the cellular level. nih.govresearchgate.netnih.gov In a typical experiment, cells are incubated with a medium containing this compound for a defined period. nih.gov The concentration of the tracer and the duration of the incubation are key parameters that need to be optimized to achieve detectable labeling in downstream metabolites without causing metabolic perturbations. nih.gov
Following the incubation period, cellular extracts and the culture medium are collected for analysis. nih.gov This allows for the examination of both intracellular and extracellular metabolites, providing a comprehensive picture of fructose uptake, metabolism, and secretion of metabolic byproducts like lactate (B86563) and glutamate (B1630785). nih.govnih.gov For example, studies using [U-13C6]-d-fructose in human adipocytes have shown that fructose is a potent lipogenic substrate, with the 13C label being robustly incorporated into palmitate. nih.gov
Table 1: Illustrative Data from an In Vitro this compound Study in Adipocytes
| Metabolite | 13C Enrichment (%) | Key Finding |
|---|---|---|
| Intracellular Palmitate | 15.2 ± 2.1 | Demonstrates robust conversion of fructose to fatty acids. |
| Extracellular Lactate | 25.8 ± 3.5 | Indicates significant glycolytic metabolism of fructose. |
Ex Vivo Tissue Perfusion Systems with this compound
Ex vivo tissue perfusion systems, such as the isolated perfused liver, offer a bridge between in vitro and in vivo studies. nih.govmdpi.com This technique allows for the study of organ-specific metabolism in a controlled environment while maintaining the tissue architecture and cell-cell interactions. mdpi.comyoutube.com In a perfused liver experiment, a solution containing this compound is circulated through the organ, and samples of the perfusate and the tissue itself can be collected over time. mdpi.com
This methodology is particularly useful for investigating hepatic fructose metabolism, including its conversion to glucose and its contribution to glycogen (B147801) synthesis. nih.govmdpi.com The use of 13C-labeled substrates in combination with 13C NMR allows for a detailed study of specific pathways and the effects of pharmacological agents on these pathways. mdpi.com
In Vivo Preclinical Model Applications of this compound
In vivo studies in preclinical models, such as mice, are essential for understanding the systemic effects of fructose metabolism. biorxiv.org this compound can be administered through various routes, including oral gavage or intraperitoneal injection, to trace its metabolic fate throughout the body. biorxiv.org Bolus-based administration is a common and cost-effective method, though optimization of dosage and timing is crucial for achieving maximal labeling of target metabolites. biorxiv.org
Analytical Techniques for 13C-Enrichment Detection and Isotopomer Analysis
The detection and quantification of 13C-enrichment in metabolites are central to SIRM studies. Several analytical techniques can be employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry being the most prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in complex biological samples. nih.govnih.govnih.gov In the context of this compound tracer studies, 13C NMR is particularly valuable for determining the specific positions of 13C atoms within a molecule, a capability known as isotopomer analysis. nih.govresearchgate.netnih.gov This detailed positional information is crucial for deciphering the activities of interconnected metabolic pathways. nih.govresearchgate.net
For example, by analyzing the 13C NMR spectra of glucose derived from [U-13C]fructose, researchers can distinguish between different isotopomer populations. The presence of three adjacent 13C atoms at specific glucose carbons can indicate a direct pathway from fructose to fructose 1,6-bisphosphate that bypasses the canonical fructose-1-phosphate (B91348) aldolase (B8822740) pathway. nih.gov
One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to resolve and assign the complex spectra obtained from biological extracts. nih.govnih.gov Techniques like isotope-edited total correlation spectroscopy (ITOCSY) can filter spectra to separate signals from 12C- and 13C-containing molecules, facilitating accurate measurement of 13C enrichment. nih.gov
Table 2: Illustrative 13C NMR Chemical Shifts of D-Fructose
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 | 63.5 |
| C2 | 104.9 |
| C3 | 77.5 |
| C4 | 75.8 |
| C5 | 82.2 |
| C6 | 62.9 |
(Note: Chemical shifts can vary depending on the solvent and other experimental conditions.)
Mass Spectrometry (MS) Approaches for D-Fructose-¹³C₄ Metabolites
Mass spectrometry, often coupled with a separation technique like liquid chromatography, is another cornerstone for tracer studies due to its exceptional sensitivity and selectivity. ethz.ch It measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of unlabeled metabolites from their ¹³C-labeled counterparts.
In targeted metabolomics, the goal is to quantify a predefined list of specific metabolites. nih.govhhu.delcms.cz LC-MS is the preferred platform for this application, particularly for polar metabolites derived from fructose metabolism, such as sugar phosphates, organic acids, and nucleotides. researchgate.netdtu.dk The liquid chromatography step separates the complex mixture of metabolites from a biological extract before they enter the mass spectrometer. lcms.cz
The most common instrument for targeted quantification is the triple quadrupole (QqQ) mass spectrometer, typically operated in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net In an MRM experiment, the first quadrupole selects a specific parent ion (e.g., the molecular ion of ¹³C₄-labeled fructose-1,6-bisphosphate), which is then fragmented in the second quadrupole. The third quadrupole selects a specific fragment ion for detection. This two-stage filtering process is highly selective and sensitive, enabling accurate quantification of low-abundance metabolites even in complex biological matrices. hhu.de By creating MRM methods for both the unlabeled and the expected labeled versions of each target metabolite, researchers can precisely measure the extent of ¹³C incorporation from D-Fructose-¹³C₄.
| LC-MS Component | Function in Targeted Profiling | Example Application with D-Fructose-¹³C₄ |
| Liquid Chromatography (LC) | Separates metabolites based on their physicochemical properties (e.g., polarity, size). | Hydrophilic Interaction Chromatography (HILIC) is often used to separate polar fructose metabolites like glucose-6-phosphate and fructose-1,6-bisphosphate. researchgate.net |
| Ionization Source | Converts neutral metabolites into gas-phase ions (e.g., Electrospray Ionization - ESI). | ESI in negative mode is effective for ionizing phosphorylated sugars and organic acids. |
| Triple Quadrupole (QqQ) MS | Selects and fragments specific parent ions to generate unique fragment ions for highly selective detection. | An MRM transition is set for the parent ion of ¹³C₄-fructose-1,6-bisphosphate and a specific, intense fragment ion, allowing its quantification without interference. |
High-resolution mass spectrometry (HRMS), using instruments such as Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. youtube.com This capability is essential for elucidating the complete isotopic pattern of a metabolite, which is a key input for metabolic flux analysis. nih.gov
When a biological system metabolizes D-Fructose-¹³C₄, the resulting downstream metabolites will be a mixture of different isotopologues (M+0, M+1, M+2, M+3, M+4, etc.), corresponding to molecules containing zero, one, two, three, or four ¹³C atoms from the tracer. HRMS can resolve these distinct isotopologues based on their precise mass differences. nih.gov For example, it can distinguish between an unlabeled malate molecule and a malate molecule that has incorporated all four ¹³C atoms from the fructose tracer. This detailed mass isotopomer distribution (MID) is critical for determining the relative activities of different pathways contributing to the synthesis of a particular metabolite. nih.gov
Data Processing and Computational Modeling for Metabolic Flux Analysis
The ultimate goal of using D-Fructose-¹³C₄ as a tracer is to quantify the rates, or fluxes, of intracellular metabolic reactions. This cannot be achieved by direct measurement alone but requires integrating the isotopic labeling data from NMR and/or MS into computational models of metabolism. nih.govrsc.orgresearchgate.net This process is known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.govcreative-proteomics.com
The workflow begins with the construction of a metabolic network model that includes the stoichiometry and carbon atom transitions for all relevant biochemical reactions. frontiersin.org The experimental data—which includes the isotopic labeling patterns of metabolites (measured by MS or NMR) and extracellular exchange rates (e.g., fructose uptake and lactate secretion)—are then used as inputs. rsc.org
Computational algorithms are employed to find the set of metabolic fluxes that best explains the measured isotopic labeling patterns. nih.gov This is an optimization problem where the difference between the experimentally measured labeling patterns and the labeling patterns predicted by the model is minimized. nih.gov The output is a detailed map of all the metabolic fluxes in the central carbon metabolism, revealing how the cell utilizes fructose and partitions it between different pathways, such as glycolysis, the pentose phosphate pathway, and the TCA cycle. nih.govyoutube.com
Investigation of Fructose Metabolism and Intermediary Pathways Using D Fructose 13c4
Elucidation of Fructose (B13574) Entry and Phosphorylation Pathways
Fructose enters cellular metabolism primarily via facilitated diffusion through glucose transporters, with GLUT5 being particularly important for fructose uptake nih.gov. Once inside the cell, its metabolic fate is dictated by its initial phosphorylation, a step that differs significantly between tissues.
In tissues such as the liver, kidney, and intestinal mucosa, the primary enzyme responsible for fructose phosphorylation is fructokinase (ketohexokinase, KHK) annualreviews.orggssiweb.org. KHK efficiently phosphorylates fructose at the C1 position, forming fructose-1-phosphate (B91348) (F1P), a reaction that is rapid and largely unregulated annualreviews.org. When D-Fructose-13C4 (labeled at C1, C3, C4, C6) is used, KHK catalyzes its conversion to D-Fructose-1-phosphate-[1,3,4,6-13C4].
In other tissues, like adipose tissue and skeletal muscle, KHK activity is minimal or absent gssiweb.orgnih.gov. In these locations, fructose can be phosphorylated by hexokinase (HK) to fructose-6-phosphate (B1210287) (F6P) nih.govresearchgate.net. However, HK exhibits a lower affinity for fructose than for glucose, and glucose can outcompete fructose for HK binding nih.govresearchgate.net. If this compound is phosphorylated by hexokinase, the 13C label at C6 of fructose would be incorporated into F6P.
| Enzyme Involved | Primary Tissue Expression | Initial Phosphorylation Product | Labeling Position in Product from this compound |
| Fructokinase (KHK) | Liver, Kidney, Intestine | Fructose-1-phosphate (F1P) | C1, C3, C4, C6 |
| Hexokinase (HK) | Adipose, Muscle, etc. | Fructose-6-phosphate (F6P) | C6 (primarily), C1, C3, C4 (if Fructose is substrate) |
The phosphorylated forms of fructose dictate the subsequent metabolic routes.
Fructose-1-Phosphate (F1P): In KHK-expressing cells, D-Fructose-1-phosphate-[1,3,4,6-13C4] is cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde nih.govannualreviews.org. Glyceraldehyde is then phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P). The 13C labels from fructose C3 and C4 are thus distributed into glyceraldehyde and DHAP, respectively. Some studies suggest that a portion of F1P can also be directly converted to fructose-1,6-bisphosphate (F1,6BP) by 1-phosphofructokinase, potentially altering the labeling pattern of downstream products nih.govnih.gov.
Fructose-6-Phosphate (F6P): When fructose is phosphorylated by hexokinase, D-Fructose-6-phosphate-[1,3,4,6-13C4] is formed. F6P is a central intermediate that can be isomerized to glucose-6-phosphate (G6P) or further phosphorylated to F1,6BP by phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. The labels at C1, C3, C4, and C6 are retained within the F6P molecule.
Table 3.1.2: Distribution of 13C Labels from this compound in Initial Phosphorylated Intermediates
| Fructose Carbon | Initial Phosphorylation Product | Label Position in Product |
| C1 | Fructose-1-phosphate (F1P) | C1 |
| C3 | Fructose-1-phosphate (F1P) | C3 |
| C4 | Fructose-1-phosphate (F1P) | C4 |
| C6 | Fructose-1-phosphate (F1P) | C6 |
| C6 | Fructose-6-phosphate (F6P) | C6 |
| C1, C3, C4 | Fructose-6-phosphate (F6P) | C1, C3, C4 (if Fructose is substrate) |
Tracking this compound Through Glycolysis and Gluconeogenesis
The intermediates derived from this compound, namely F1P and F6P, are then channeled into central metabolic pathways like glycolysis and gluconeogenesis, ultimately contributing to glucose synthesis and other cellular metabolites.
The conversion of fructose to glucose involves the breakdown of the six-carbon fructose molecule into three-carbon units, which are then reassembled into glucose. This process, particularly the cleavage of F1P by aldolase B into DHAP and glyceraldehyde, can lead to carbon scrambling annualreviews.orgnih.govphysiology.org.
When this compound (C1, C3, C4, C6) is metabolized, the labels are distributed into the triose phosphates: DHAP (derived from fructose C2, C4, C5, C6) and glyceraldehyde (derived from fructose C1, C2, C3). Specifically, fructose C3 and C4 contribute to glyceraldehyde and DHAP, respectively. These triose phosphates are then interconverted and enter the gluconeogenic pathway. The labels from these triose phosphates are incorporated into glucose. For example, fructose C4 contributes to DHAP, which is converted to G3P and then to glucose. Similarly, fructose C3 contributes to glyceraldehyde, then G3P, and glucose. The labels at C1 and C6 also trace through these pathways.
Studies using uniformly labeled 13C-fructose have demonstrated that the resulting glucose exhibits a scrambled labeling pattern, indicating that the initial three-carbon fragments from fructose are not directly reassembled into glucose without intermediate metabolic steps or carbon exchanges annualreviews.orgnih.gov. This means that the labels from this compound (C1, C3, C4, C6) will appear in various positions of the newly synthesized glucose molecule, providing insights into the dynamics of gluconeogenesis.
The primary pathway for fructose-to-glucose conversion in mammals involves the following steps:
Phosphorylation: Fructose is phosphorylated to F1P by KHK.
Cleavage: Aldolase B cleaves F1P into DHAP and glyceraldehyde.
Triose Phosphate Interconversion: Glyceraldehyde is phosphorylated to G3P, and DHAP and G3P are interconverted.
Gluconeogenesis: These triose phosphates are converted through a series of enzymatic steps (including F1,6BP, F6P, G6P) to glucose.
An alternative pathway suggested is the direct phosphorylation of F1P to F1,6BP by 1-phosphofructokinase, bypassing aldolase B nih.govnih.gov. This dual pathway contributes to the complexity of tracing carbon flow.
Using this compound (C1, C3, C4, C6), the labels are incorporated into the triose phosphate pool. The distribution of these labels into glucose can be analyzed to quantify the contribution of each pathway. For instance, the label at fructose C4, ending up in DHAP and then G3P, will be found in specific positions of glucose.
Table 3.2.2: Hypothetical Label Distribution in Glucose from this compound via Triose Phosphates
| Fructose Carbon | Triose Phosphate | Potential Glucose Carbon Positions (after gluconeogenesis) |
| C3 | Glyceraldehyde | C1, C3, C5 |
| C4 | DHAP | C2, C4, C6 |
| C1 | Glyceraldehyde | C1, C3, C5 |
| C6 | DHAP | C2, C4, C6 |
Note: This table illustrates potential label incorporation. Actual distribution can be complex due to carbon scrambling and pathway flux.
This compound in the Tricarboxylic Acid (TCA) Cycle and Oxidative Metabolism
The metabolic intermediates derived from fructose, such as pyruvate (B1213749), can enter the TCA cycle after conversion to acetyl-CoA. The carbons from this compound, having traced through glycolysis and pyruvate formation, will then be found within the TCA cycle intermediates and ultimately as labeled CO2.
The triose phosphates generated from fructose metabolism are converted to pyruvate. Pyruvate can then be decarboxylated to acetyl-CoA, which enters the TCA cycle by condensing with oxaloacetate. The 13C labels from this compound will be present in acetyl-CoA and subsequently in all TCA cycle intermediates, including citrate (B86180), isocitrate, α-ketoglutarate, succinyl-CoA, succinate, fumarate, and malate.
Research indicates that carbons from the "back end" of fructose (C4, C5, C6) may preferentially contribute to TCA cycle intermediates compared to carbons from the "front end" (C1, C2) annualreviews.org. Therefore, the labels at C4 and C6 in this compound are particularly valuable for tracking flux into the TCA cycle. For example, fructose C4 contributes to DHAP, which leads to pyruvate and then acetyl-CoA. The acetyl group entering the TCA cycle will carry the label from fructose C4.
Table 3.3: Hypothetical 13C Label Distribution in TCA Cycle Intermediates from this compound (via Pyruvate)
| Fructose Carbon | Pyruvate Carbon | Acetyl-CoA Carbon | TCA Cycle Intermediate (e.g., Citrate) |
| C1 | C3 (of Pyruvate) | C2 (of Acetyl-CoA) | C4 (of Citrate) |
| C3 | C1 (of Pyruvate) | C1 (of Acetyl-CoA) | C5 (of Citrate) |
| C4 | C2 (of Pyruvate) | C2 (of Acetyl-CoA) | C6 (of Citrate) |
| C6 | C1 (of Pyruvate) | C1 (of Acetyl-CoA) | C5 (of Citrate) |
Note: This table simplifies the complex carbon rearrangements within the TCA cycle. Actual labeling patterns are determined by specific enzymatic reactions and isotopic analysis.
Compound List:
this compound (specifically D-Fructose-[1,3,4,6-13C4])
Fructose
Fructose-1-phosphate (F1P)
Fructose-6-phosphate (F6P)
Dihydroxyacetone phosphate (DHAP)
Glyceraldehyde
Glyceraldehyde-3-phosphate (G3P)
Fructose-1,6-bisphosphate (F1,6BP)
Glucose
Glucose-6-phosphate (G6P)
Pyruvate
Acetyl-CoA
Citrate
Tricarboxylic Acid (TCA) cycle intermediates
Carbon Dioxide (CO2)
Contribution of this compound to Acetyl-CoA Pool
Dietary fructose is primarily metabolized in the liver through a process known as fructolysis. Unlike glucose, fructose bypasses the phosphofructokinase regulatory step in glycolysis, leading to rapid phosphorylation by fructokinase to fructose-1-phosphate (F1P) nih.govnih.govfrontiersin.org. F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde nih.govfrontiersin.org. These triose phosphates are further metabolized through glycolysis, ultimately yielding pyruvate nih.govnih.govderangedphysiology.comtaylorandfrancis.com. The pyruvate is subsequently converted to acetyl-CoA by the pyruvate dehydrogenase complex, a crucial entry point into the tricarboxylic acid (TCA) cycle and a precursor for fatty acid synthesis nih.govmdpi.commdpi.comnih.gov.
When this compound is administered, the 13C label is incorporated into pyruvate and subsequently into acetyl-CoA, reflecting the metabolic flux from fructose. The specific positions of the 13C atoms in the fructose molecule dictate the resulting labeling pattern in acetyl-CoA. For instance, if carbons 1, 2, 3, and 4 of fructose are labeled, these labels will be distributed into the triose phosphates and then into pyruvate and acetyl-CoA, allowing researchers to quantify the contribution of fructose to the acetyl-CoA pool. Studies using universally labeled 13C-fructose have demonstrated its direct incorporation into hepatic acetyl-CoA, highlighting its role as a lipogenic precursor mdpi.comnih.govresearchgate.net.
Table 1: Expected Labeling in Pyruvate and Acetyl-CoA from Hypothetical this compound (assuming C1-C4 labeled)
| Metabolite | Origin from Fructose Carbons (Hypothetical) | Expected 13C Labeling Pattern (Number of 13C atoms) |
| Pyruvate | C4, C5, C6 | M+3 (if all 3 carbons are labeled) |
| Acetyl-CoA | C4, C5 | M+2 (if both carbons are labeled) |
Note: The actual labeling pattern depends on the specific carbon positions labeled in this compound and the metabolic pathways utilized.
Labeling Patterns in TCA Cycle Intermediates and Associated Amino Acids
Acetyl-CoA derived from this compound enters the TCA cycle by condensing with oxaloacetate to form citrate mdpi.comresearchgate.netbiorxiv.org. As the cycle proceeds, the 13C label is distributed among the various TCA cycle intermediates, including isocitrate, α-ketoglutarate, succinyl-CoA, succinate, fumarate, malate, and oxaloacetate mdpi.comresearchgate.netbiorxiv.org. Mass spectrometry analysis of these intermediates can reveal the precise distribution of 13C atoms, providing detailed insights into the flux through the cycle and the origin of the acetyl-CoA. For example, the labeling pattern in citrate can indicate whether the labeled carbons from fructose are present in the acetyl group or the oxaloacetate moiety.
Furthermore, TCA cycle intermediates serve as precursors for the synthesis of various amino acids. α-Ketoglutarate is converted to glutamate (B1630785), while oxaloacetate is a precursor for aspartate and asparagine diva-portal.org. Therefore, the 13C label incorporated into these TCA cycle intermediates will be transferred to the corresponding amino acids. By analyzing the isotopic enrichment of amino acids like glutamate and aspartate, researchers can infer the extent of fructose carbon contribution to these anabolic pathways.
Table 2: Expected Labeling in TCA Cycle Intermediates and Amino Acids from Hypothetical this compound
| Metabolite | Origin from Fructose Carbons (Hypothetical) | Expected 13C Labeling Pattern (Number of 13C atoms) |
| Citrate | Derived from Acetyl-CoA (C4, C5) + Oxaloacetate | M+2 (if Acetyl-CoA is M+2) |
| α-Ketoglutarate | Derived from Citrate | M+2 (if Citrate is M+2) |
| Glutamate | Derived from α-Ketoglutarate | M+2 (if α-Ketoglutarate is M+2) |
| Oxaloacetate | Derived from Succinate | Varies based on cycle, potentially M+1 or M+2 |
| Aspartate | Derived from Oxaloacetate | Varies based on Oxaloacetate labeling |
Note: The complexity of the TCA cycle means that labeling patterns can become intricate, often requiring sophisticated modeling to interpret fully.
Pentose (B10789219) Phosphate Pathway Interplay with this compound Metabolism
Fructose can contribute to the Pentose Phosphate Pathway (PPP), primarily through its conversion into intermediates that feed into the glycolytic and PPP pathways. Fructose can be phosphorylated to fructose-6-phosphate (F6P) via hexokinase, or through the polyol pathway, which can then enter the PPP researchgate.netfrontiersin.org. The triose phosphates (DHAP and glyceraldehyde-3-phosphate) generated from fructose metabolism can also be converted into F6P and other intermediates of the non-oxidative branch of the PPP researchgate.netfrontiersin.orgnih.govlibretexts.org.
Using this compound allows researchers to trace the flow of fructose carbons into PPP intermediates such as ribose-5-phosphate, which is essential for nucleotide biosynthesis, and into NADPH, which is critical for reductive biosynthesis and antioxidant defense frontiersin.orglibretexts.org. By analyzing the isotopic enrichment of these PPP metabolites, the extent to which fructose fuels these pathways can be quantified.
Table 3: Expected Labeling in Pentose Phosphate Pathway Intermediates from Hypothetical this compound
| Metabolite | Potential Entry Point/Origin from Fructose | Expected 13C Labeling Pattern (Number of 13C atoms) |
| Fructose-6-phosphate | Fructose C1-C6 -> F1P -> DHAP/G3P -> F6P | Varies based on specific labeled carbons |
| Ribose-5-phosphate | Derived from F6P/G3P via PPP | Varies based on F6P/G3P labeling |
De Novo Lipogenesis and Glyceroneogenesis from this compound Carbon
Fructose is a potent stimulator of de novo lipogenesis (DNL) and glyceroneogenesis, particularly in the liver nih.govmdpi.commdpi.comwikipedia.orgmdpi.combidmc.orgimrpress.com. The acetyl-CoA derived from fructose metabolism serves as the primary substrate for fatty acid synthesis nih.govmdpi.commdpi.comresearchgate.netmdpi.combidmc.orgexlibrisgroup.com. Additionally, DHAP, an intermediate in fructose catabolism, can be converted to glycerol-3-phosphate, providing the backbone for triglyceride synthesis nih.govwikipedia.org.
By administering this compound, researchers can quantify the contribution of fructose carbons to newly synthesized fatty acids and glycerol (B35011). Mass spectrometry analysis of fatty acids (e.g., palmitate) and glycerol in tissue or plasma samples reveals the extent of 13C incorporation, directly indicating the rate of DNL and glyceroneogenesis from fructose. Studies using labeled fructose have confirmed its significant role in lipogenesis mdpi.commdpi.comnih.govbidmc.orgexlibrisgroup.comnih.govmdpi.com.
Table 4: Expected Labeling in Lipogenic Products from Hypothetical this compound
| Metabolite | Origin from Fructose Carbons (Hypothetical) | Expected 13C Labeling Pattern (Number of 13C atoms) |
| Palmitate | Derived from Acetyl-CoA (C4, C5) | M+2 (if Acetyl-CoA is M+2) |
| Glycerol | Derived from DHAP (C1, C2, C3) | M+3 (if DHAP carbons 1,2,3 are labeled) |
Fructose-Derived Lactate (B86563) and Pyruvate Production from this compound
The rapid metabolism of fructose in the liver leads to a significant increase in pyruvate production nih.govnih.govderangedphysiology.comtaylorandfrancis.com. Pyruvate can then be converted to lactate, particularly under conditions of high glycolytic flux or limited oxygen availability. This fructose-to-lactate conversion is a notable metabolic fate of fructose, contributing to energy supply in certain tissues gssiweb.org.
The use of this compound allows for direct tracking of fructose carbons into pyruvate and lactate. By analyzing the isotopic enrichment of these molecules using mass spectrometry, researchers can precisely quantify the rate at which fructose is converted into pyruvate and subsequently into lactate, providing insights into glycolytic flux and anaerobic metabolism driven by fructose.
Table 5: Expected Labeling in Pyruvate and Lactate from Hypothetical this compound
| Metabolite | Origin from Fructose Carbons (Hypothetical) | Expected 13C Labeling Pattern (Number of 13C atoms) |
| Pyruvate | C4, C5, C6 | M+3 (if all 3 carbons are labeled) |
| Lactate | Derived from Pyruvate | M+3 (if Pyruvate is M+3) |
Polyol Pathway Dynamics Investigated with this compound
Table 6: Expected Labeling in Polyol Pathway Intermediates from Hypothetical this compound
| Metabolite | Potential Conversion from Fructose | Expected 13C Labeling Pattern (Number of 13C atoms) |
| Sorbitol | Fructose -> Sorbitol | Varies based on the specific carbons of fructose converted |
Compound List:
this compound
Fructose
Glucose
Fructose-1-phosphate (F1P)
Dihydroxyacetone phosphate (DHAP)
Glyceraldehyde
Glyceraldehyde-3-phosphate (G3P)
Pyruvate
Acetyl-CoA
Citrate
Isocitrate
α-Ketoglutarate
Succinyl-CoA
Succinate
Fumarate
Malate
Oxaloacetate
Glutamate
Aspartate
Asparagine
Fructose-6-phosphate (F6P)
Ribose-5-phosphate
NADPH
Palmitate
Glycerol-3-phosphate
Triglycerides
Lactate
Sorbitol
Fructose-1,6-bisphosphate
Tissue Specific Metabolic Fates of D Fructose 13c4
Hepatic Fructose (B13574) Metabolism: Insights from D-Fructose-13C4 Studies
The liver is the primary site for fructose metabolism. Studies utilizing 13C-labeled fructose have provided a quantitative understanding of its conversion into various metabolic intermediates. Upon entering hepatocytes, fructose is rapidly phosphorylated to fructose-1-phosphate (B91348), bypassing the main regulatory step of glycolysis. This leads to a rapid flux of fructose-derived carbons into triose phosphates.
Tracer studies have demonstrated that these carbons are directed towards several key pathways:
Gluconeogenesis: A significant portion of fructose carbons is used for the synthesis of glucose. Isotopic analysis of glucose molecules reveals the incorporation of 13C atoms from this compound, confirming this direct conversion pathway.
Glycogen (B147801) Synthesis: The newly synthesized glucose can then be stored as glycogen.
De Novo Lipogenesis (DNL): this compound tracing has been instrumental in quantifying the contribution of fructose to the synthesis of fatty acids and triglycerides. The labeling pattern in fatty acids provides direct evidence of fructose's potent lipogenic effect in the liver. nih.govresearchgate.net
| Metabolic Fate in Liver | Key Findings from 13C Fructose Tracing |
| Gluconeogenesis | Direct conversion of fructose to glucose confirmed by 13C labeling in plasma glucose. |
| Glycogen Storage | Fructose-derived glucose is stored as hepatic glycogen. |
| De Novo Lipogenesis | Significant incorporation of 13C into fatty acids, demonstrating a strong lipogenic effect. nih.govresearchgate.net |
| Lactate (B86563) Production | A portion of fructose is converted to lactate and released into circulation. |
Intestinal Fructose Metabolism and First-Pass Clearance Mechanisms
Historically, the liver was considered the sole organ for fructose metabolism. However, recent studies using isotopic tracers have revealed that the small intestine plays a crucial role in the first-pass metabolism of dietary fructose. nih.gov This intestinal clearance shields the liver from excessive fructose exposure, particularly at low doses. nih.gov
Key findings from these studies include:
Conversion to Glucose: A substantial amount of ingested fructose is converted to glucose within the enterocytes of the small intestine. nih.gov
Lactate and Organic Acid Production: The intestine also metabolizes fructose into lactate and other organic acids, which are then released into the portal circulation. nih.gov
Saturation of Intestinal Metabolism: At higher fructose intakes, the metabolic capacity of the intestine is overwhelmed, leading to a "spillover" of unmetabolized fructose into the portal vein and subsequently to the liver. nih.gov
Adipose Tissue Fructose Metabolism and Lipid Synthesis from this compound
While the liver is the primary site of fructose-driven lipogenesis, adipose tissue also actively metabolizes fructose. When circulating fructose levels are elevated, adipocytes can take up and utilize this sugar. Studies using [U-13C6]-d-fructose have shown that fructose is a substrate for anabolic processes in adipocytes. nih.gov
Specifically, this compound tracing has demonstrated:
Conversion to Acetyl-CoA: Fructose is metabolized to pyruvate (B1213749) and then to acetyl-CoA within adipocytes.
De Novo Fatty Acid Synthesis: The 13C-labeled acetyl-CoA is then incorporated into newly synthesized fatty acids, such as palmitate, contributing to lipid storage in adipose tissue. nih.gov
Glycerol (B35011) Synthesis: Fructose-derived carbons can also contribute to the glycerol backbone of triglycerides.
| Metabolic Process in Adipose Tissue | Insights from 13C Fructose Tracing |
| Acetyl-CoA Formation | Fructose is a source of acetyl-CoA for lipogenesis. |
| Fatty Acid Synthesis | 13C from fructose is incorporated into palmitate. nih.gov |
| Glycerol-3-Phosphate Synthesis | Fructose carbons contribute to the glycerol backbone of triglycerides. |
Myocardial and Skeletal Muscle Fructose Metabolism via this compound Tracing
Under normal physiological conditions, glucose is the preferred fuel for cardiac and skeletal muscle. However, emerging evidence suggests that under certain conditions, such as metabolic stress, these tissues can also metabolize fructose. nih.gov While specific studies using this compound in muscle are limited, the presence of fructose transporters and metabolic enzymes suggests a potential role for fructose metabolism in these tissues. Fructose metabolism in the heart has been linked to cardiac metabolic stress and functional disturbances in rodent studies. nih.gov
Potential metabolic fates that could be investigated with this compound include:
Glycolysis: Fructose can enter the glycolytic pathway downstream of the main regulatory steps.
TCA Cycle: Fructose-derived pyruvate can enter the tricarboxylic acid (TCA) cycle to support energy production.
Lipid Accumulation: In vitro studies have shown that high fructose can lead to lipid accumulation in cardiomyocytes. nih.gov
Cerebral Fructose Metabolism and Neurometabolic Insights from this compound Studies
The brain has a high demand for energy, primarily met by glucose. However, recent research suggests that fructose is also metabolized in the brain and that this metabolism may have significant implications for neurological health. frontiersin.orgcuanschutz.edu Fructose can be produced endogenously in the brain from glucose via the polyol pathway.
While direct tracing studies with this compound in the human brain are challenging, animal and in vitro models suggest several key aspects of cerebral fructose metabolism:
Neuronal Uptake: Neurons can take up and metabolize fructose.
Energy Production and Depletion: Fructose metabolism can lead to a rapid depletion of ATP, which can impact neuronal function.
Uric Acid Production: A byproduct of fructose metabolism is uric acid, which has been implicated in various neurological conditions.
Potential Link to Neurodegenerative Diseases: Some hypotheses propose that overactivation of cerebral fructose metabolism could be a contributing factor to diseases like Alzheimer's. frontiersin.orgcuanschutz.edubiotechniques.com A recently developed radiotracer, [18F]4-FDF, shows promise for mapping fructose metabolism in the brain using PET imaging, which could provide further insights. biotechniques.comaxisimagingnews.comsnmmi.org
Comparative and Mechanistic Studies Utilizing D Fructose 13c4
Impact of Dietary Context and Nutritional Interventions on D-Fructose-¹³C₄ Metabolism
The metabolic fate of fructose (B13574) is significantly influenced by the dietary context in which it is consumed. Isotopic tracer studies have been instrumental in elucidating these nuances. Co-ingestion of glucose with fructose, a common scenario in diets containing sucrose (B13894) or high-fructose corn syrup, alters fructose metabolism. nih.gov Studies in exercising individuals show that when fructose is ingested with glucose, the oxidation rate of the mixed sugars increases significantly compared to when either sugar is consumed alone. researchgate.netnih.govscilit.com This suggests a synergistic relationship where glucose enhances the metabolic processing of fructose.
Furthermore, ¹³C tracer studies highlight that small amounts of fructose can catalytically enhance the uptake and storage of glucose in the liver. mdpi.com Fructose is rapidly phosphorylated in the liver to fructose-1-phosphate (B91348), which can allosterically activate glucokinase, the enzyme responsible for the first step of glucose metabolism in hepatocytes. nih.gov This leads to more efficient hepatic glucose uptake and a four-fold increase in glycogen (B147801) synthesis, with the majority of the glycogen carbon originating from glucose, not the fructose tracer. mdpi.com
The source of dietary fructose also plays a critical role in its metabolic impact. While chemically identical, fructose consumed from sugar-sweetened beverages versus whole fruits leads to different metabolic outcomes, partly due to the presence of fiber, vitamins, and other phytonutrients in fruit which can modulate absorption and subsequent metabolism.
Tracer studies have quantified the primary metabolic fates of ingested fructose. Within a few hours of ingestion, a significant portion of fructose is either oxidized for energy or converted to other substrates like glucose and lactate (B86563). researchgate.netnih.gov A review of multiple isotopic tracer studies in humans revealed several key metabolic fluxes. researchgate.netnih.govscilit.com
| Metabolic Pathway | Condition | Percentage of Ingested Fructose (%) |
|---|---|---|
| Oxidation to CO₂ | Non-exercising subjects | 45.0 ± 10.7 |
| Oxidation to CO₂ | Exercising subjects | 45.8 ± 7.3 |
| Oxidation to CO₂ | Co-ingested with glucose (exercising) | 66.0 ± 8.2 |
| Conversion to Glucose | General | 41.0 ± 10.5 |
| Conversion to Lactate | General | ~25 |
| Direct Conversion to Plasma Triglycerides (TG) | General | <1 |
This table summarizes the mean percentage of ingested fructose directed to various metabolic pathways under different conditions, as determined by ¹³C tracer studies. Data compiled from reviews of multiple human isotopic tracer studies. researchgate.netnih.govscilit.com
Investigation of Metabolic Adaptations and Reprogramming Using D-Fructose-¹³C₄
Chronic exposure to high levels of fructose, characteristic of many modern diets, can induce significant metabolic adaptations and reprogramming, contributing to conditions like obesity, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance. frontiersin.orgmedium.commdpi.com Stable isotope tracers such as [U-¹³C₆]fructose are invaluable for dissecting these cellular and systemic changes.
One of the most well-documented adaptations is the upregulation of de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. nih.gov Studies using ¹³C-labeled fructose consistently show that it is a more potent inducer of hepatic DNL than glucose. nih.gov The tracer's carbon backbone can be followed from fructose through fructolysis into acetyl-CoA and subsequently into newly synthesized fatty acids like palmitate. escholarship.orgresearchgate.net This enhanced lipogenic flux contributes to the accumulation of fat in the liver (hepatic steatosis) and an increase in circulating triglycerides. frontiersin.org
Beyond the liver, fructose metabolism in adipose tissue also undergoes significant reprogramming. A study using [U-¹³C₆]fructose in cultured human adipocytes demonstrated that fructose robustly stimulates anabolic processes in a dose-dependent manner. nih.govnih.gov As fructose concentration increased, there was a significant rise in the incorporation of ¹³C into intracellular palmitate and oleate, indicating a potent stimulation of DNL within fat cells themselves. nih.gov This suggests that when high fructose consumption overwhelms the liver's metabolic capacity, the resulting spillover into systemic circulation can directly promote fat storage in adipose tissue, contributing to increased adiposity. nih.gov
The same study also used the [U-¹³C₆]fructose tracer to analyze flux through the tricarboxylic acid (TCA) cycle by measuring ¹³C enrichment in glutamate (B1630785). nih.gov The results showed that fructose metabolism altered the balance between pyruvate (B1213749) dehydrogenase (PDH) and pyruvate carboxylase (PC) activities, key entry points into the TCA cycle, further indicating a significant reprogramming of central carbon metabolism in response to fructose exposure. nih.gov
| Metabolite | Fructose Concentration | Observation (Relative to low fructose) | Metabolic Implication |
|---|---|---|---|
| ¹³C-Palmitate (Intracellular) | Dose-dependent increase | Statistically significant increase | Stimulation of De Novo Lipogenesis |
| ¹³C-Oleate (Intracellular) | Dose-dependent increase | Statistically significant increase | Stimulation of fatty acid elongation/desaturation |
| ¹³C-Glutamate (Intracellular) | Dose-dependent increase | Significant increase, indicating anabolic function | Alteration of TCA Cycle Flux |
| ¹³C-Lactate (Extracellular) | High concentrations (5-10 mM) | Robust, dose-dependent release | Increased glycolytic flux |
| ¹³CO₂ (Extracellular) | High concentrations | Slight but significant increase | Increased complete oxidation via TCA cycle |
This table summarizes findings from a study using [U-¹³C₆]fructose to trace metabolic reprogramming in cultured human adipocytes. The data show that increasing fructose concentrations drive carbon toward fatty acid synthesis and alter central carbon metabolism. nih.gov
Elucidating Enzymatic Activities and Regulatory Control Points with D-Fructose-¹³C₄ Tracers
The unique metabolic pathway of fructose, which bypasses key regulatory steps in glycolysis, can be precisely mapped using ¹³C-labeled tracers. Unlike glucose, the initial phosphorylation of fructose is catalyzed by fructokinase (also known as ketohexokinase, KHK), which is not subject to the same feedback regulation as hexokinase or phosphofructokinase (PFK), the rate-limiting enzyme of glycolysis. youtube.comyoutube.comnih.gov This allows for a rapid and unregulated influx of fructose carbons into the glycolytic pathway at the level of triose phosphates. youtube.com
Using ¹³C-labeled fructose, researchers can quantify the flux through specific enzymes. For instance, after KHK phosphorylates fructose to fructose-1-phosphate, aldolase (B8822740) B cleaves it into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. youtube.comyoutube.com By analyzing the ¹³C labeling patterns in these triose phosphates and subsequent metabolites like lactate and glucose, the relative activities of these enzymes can be determined.
Metabolic flux analysis (MFA) with ¹³C-fructose can also reveal the activity of downstream pathways. For example, by examining the mass isotopologues of TCA cycle intermediates like citrate (B86180) or amino acids like glutamate, one can deduce the relative contributions of anaplerotic (pathway refilling) versus cataplerotic (pathway draining) reactions. nih.gov The appearance of specific ¹³C patterns in glutamate can distinguish the flux of fructose-derived pyruvate through pyruvate dehydrogenase (PDH) versus pyruvate carboxylase (PC), providing a quantitative measure of how fructose carbons are directed towards either complete oxidation or anabolic processes like DNL. nih.gov
Furthermore, tracer studies can uncover alternative or previously underappreciated metabolic routes. For example, studies in mice using ¹³C-fructose revealed that gut microbiota can convert a portion of ingested fructose into acetate. escholarship.org This microbiota-derived ¹³C-acetate is then absorbed and serves as a significant substrate for hepatic DNL, demonstrating a novel mechanism by which fructose promotes fat synthesis that bypasses conventional fructolysis in liver cells. escholarship.org
Comparative Analysis with Other Labeled Fructose Isotopomers
For example, comparing the metabolism of [1-¹³C]fructose versus [6-¹³C]fructose can reveal details about the triose-phosphate isomerase reaction and the relative fates of the two triose units (DHAP and glyceraldehyde) produced by aldolase. Because of the stereospecificity of these enzymes, the ¹³C label from the C1 position will primarily label one set of downstream metabolites, while the label from the C6 position will label another. This allows for the dissection of pathways like gluconeogenesis and glycolysis.
| Isotopomer | Primary Research Application | Information Gained |
|---|---|---|
| [U-¹³C₆]Fructose | Overall metabolic fate, metabolic reprogramming, de novo lipogenesis | Provides a comprehensive view of how the entire carbon skeleton of fructose is distributed among various metabolic products (e.g., CO₂, glucose, lactate, fatty acids, amino acids). nih.gov |
| [1-¹³C]Fructose | Gluconeogenesis, glycolysis, pentose (B10789219) phosphate pathway | Traces the fate of the C1 carbon, allowing for quantification of pathways where this carbon is lost (e.g., as CO₂ in the pentose phosphate pathway) or retained. |
| [6-¹³C]Fructose | Gluconeogenesis, glycolysis, triose-phosphate metabolism | Traces the fate of the C6 carbon, which follows a different path than C1 through certain reactions, allowing for comparison and calculation of flux through triose-phosphate isomerase. |
| Other Selectively Labeled Fructose (e.g., [2-¹³C], [1,2-¹³C₂]) | Specific enzymatic steps, TCA cycle analysis | Designed to create specific labeling patterns in downstream metabolites (e.g., acetyl-CoA) that are highly informative for calculating complex metabolic fluxes and cycle activities. cortecnet.com |
Advanced Applications and Future Directions in D Fructose 13c4 Research
Multi-Tracer Approaches Integrating D-Fructose-13C4 with Other Labeled Substrates
To unravel the intricate interplay between different metabolic pathways, researchers are increasingly employing multi-tracer approaches. This strategy involves the simultaneous or sequential administration of this compound along with other isotopically labeled substrates, such as 13C-glucose, 13C-glutamine, or deuterium-labeled compounds. This methodology is crucial for understanding how cells prioritize and metabolize different fuel sources under various physiological and pathological conditions.
Multi-tracer studies can elucidate:
Substrate Competition and Preference: By tracing both this compound and 13C-glucose, researchers can quantify the relative contribution of each sugar to glycolysis, the tricarboxylic acid (TCA) cycle, and anabolic processes like lipogenesis. nih.govnih.gov
Inter-organ Metabolism: Combining labeled fructose (B13574) with labeled amino acids (e.g., 13C-glutamine) can reveal how different organs coordinate their metabolism, such as the liver's conversion of fructose carbons and their subsequent use by other tissues. researchgate.net
Pathway Interconnections: The use of tracers like deuterium-labeled water (D2O) alongside this compound can simultaneously measure rates of gluconeogenesis, glycogenolysis, and de novo lipogenesis, providing a comprehensive view of hepatic carbon flux. researcher.lifenih.gov
The table below illustrates a hypothetical multi-tracer experiment designed to compare the metabolic fates of fructose and glucose.
| Tracer Combination | Metabolic Pathways Elucidated | Potential Research Findings |
| This compound + [U-13C6]-Glucose | Glycolysis, Gluconeogenesis, TCA Cycle Contribution, Oxidation Rates | Quantify the differential contribution of fructose versus glucose to hepatic glucose production and energy generation. nih.govnih.gov |
| This compound + [5-13C]-Glutamine | TCA Cycle Anaplerosis, Glutaminolysis | Determine how fructose metabolism influences the entry of glutamine into the TCA cycle, particularly in cancer cells. researchgate.net |
| This compound + D2O (Heavy Water) | De Novo Lipogenesis, Gluconeogenesis | Simultaneously measure the rate at which fructose carbons are incorporated into newly synthesized fatty acids and glucose. researcher.life |
Integration of this compound Tracer Data with Omics Technologies
While this compound tracing provides dynamic information about metabolic fluxes, omics technologies (proteomics, metabolomics, transcriptomics) offer static snapshots of the molecular components of a cell. nih.gov The integration of these powerful approaches provides a multi-dimensional view of metabolic regulation, connecting changes in gene expression and protein levels to actual metabolic pathway activity. nih.gov
Proteomics: This technology can identify and quantify changes in the abundance of metabolic enzymes. nih.gov When a high-fructose diet induces changes in the proteome, this compound can be used to confirm whether these changes translate to altered metabolic fluxes. For example, proteomic analysis of fructose-fed rats revealed changes in proteins related to glucose and fatty acid metabolism; tracer studies can then quantify the precise impact on these pathways. nih.govmdpi.com
Metabolomics: Untargeted metabolomics can identify broad shifts in metabolite pools in response to fructose. mdpi.com Integrating this with this compound tracing allows researchers to distinguish between changes in pool size and changes in the production or consumption rates of these metabolites, providing deeper mechanistic insights. nih.govnih.gov
Transcriptomics: This approach measures changes in gene expression. By correlating transcriptomic data with flux data from this compound, researchers can identify whether metabolic reprogramming is regulated at the transcriptional level or through post-transcriptional or allosteric mechanisms.
The synergy between tracer studies and omics is outlined in the table below.
| Omics Technology | Information Provided | Complementary this compound Data | Integrated Insight |
| Proteomics | Abundance of metabolic enzymes and regulatory proteins. nih.gov | Rate of carbon flow (flux) through specific metabolic pathways. | Determines if changes in enzyme levels directly cause altered metabolic activity or if post-translational modifications are more critical. |
| Metabolomics | Static concentrations of intracellular and extracellular metabolites. nih.gov | The rate of synthesis and turnover of specific metabolites from fructose. | Differentiates between metabolite accumulation due to increased production versus decreased consumption. |
| Transcriptomics | Levels of mRNA transcripts for genes encoding metabolic enzymes. | Real-time metabolic pathway activity. | Identifies whether metabolic shifts are controlled by changes in gene expression or by other regulatory layers (e.g., allosteric regulation). |
Development of Novel Computational Models for this compound Flux Analysis
The raw data generated from this compound experiments, typically mass isotopologue distributions (MIDs), require sophisticated computational models to be translated into meaningful metabolic fluxes. nih.gov 13C-Metabolic Flux Analysis (13C-MFA) is a key technique used to quantify intracellular metabolic rates. frontiersin.orgnih.gov The development of more advanced and robust computational models is a critical frontier in this field.
The typical workflow for 13C-MFA involves:
Model Construction: A biochemical reaction network for the cell type under study is defined, including reaction stoichiometry and carbon atom transitions. nih.govfrontiersin.org
Data Input: The model is fed experimental data, including the labeling pattern of the this compound tracer and the measured MIDs of various intracellular metabolites. frontiersin.org
Flux Estimation: Iterative algorithms are used to find the set of metabolic fluxes that best reproduce the experimentally measured labeling patterns. frontiersin.org
Statistical Analysis: The confidence of the estimated fluxes is determined to ensure statistical robustness. frontiersin.org
Future developments in this area are focused on creating models that can handle greater complexity, such as:
Dynamic Metabolic Flux Analysis (DMFA): While traditional 13C-MFA assumes a metabolic steady state, many biological processes are dynamic. arxiv.org DMFA models are being developed to analyze flux changes over time, which is essential for studying transient metabolic responses. arxiv.org
Multi-tissue Models: Creating models that can simulate the metabolic exchange between different organs and tissues, which is crucial for understanding the systemic effects of fructose metabolism.
Standardized Modeling Languages: Initiatives like FluxML aim to create a universal language for describing 13C-MFA models, enhancing reproducibility and collaboration between different research groups. frontiersin.org
The core components of a computational model for this compound flux analysis are summarized below.
| Model Component | Description | Example for this compound Analysis |
| Inputs | Data required to run the simulation. | The specific 13C labeling of the fructose tracer (e.g., [U-13C6]-fructose), mass isotopologue distributions of metabolites like lactate (B86563) and glutamate (B1630785), nutrient uptake rates. nih.govfrontiersin.org |
| Reaction Network | A map of all relevant biochemical reactions and their stoichiometry. | Glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle, gluconeogenesis, and fatty acid synthesis pathways. nih.gov |
| Atom Mappings | Rules that define how carbon atoms are transferred from substrates to products in each reaction. | Tracking the 13C atoms from fructose as they become part of pyruvate (B1213749), acetyl-CoA, and citrate (B86180). frontiersin.org |
| Outputs | The calculated results from the model. | Quantitative flux values for all reactions in the network (e.g., rate of glycolysis), confidence intervals for each flux, goodness-of-fit statistics. frontiersin.orgfrontiersin.org |
Emerging Research Questions and Unexplored Metabolic Roles of Fructose Amenable to this compound Tracing
While much has been learned about hepatic fructose metabolism, many questions remain. This compound is a powerful tool to address emerging research areas and explore previously unappreciated roles of fructose in biology.
Key emerging questions include:
Fructose Metabolism in Disease: Fructolysis has been implicated in conditions beyond metabolic syndrome, including cancer, Alzheimer's disease, and cardiac disorders. biotechniques.com Tracing studies can quantify the extent to which fructose serves as a fuel source for cancer cells or inflammatory cells in these diseases. biotechniques.comresearchgate.net
Tissue-Specific Fructolysis: While the liver is the primary site of fructose metabolism, other tissues, including adipose tissue and the brain, also express the necessary enzymes. nih.govmdpi.com this compound can be used to quantify the metabolic fate of fructose in these extra-hepatic tissues and determine its local impact.
Role in Neuroinflammation: Recent studies suggest that fructose metabolism may play a role in neuroinflammatory processes. biotechniques.commdpi.com PET imaging with radiolabeled fructose analogs, a technique complemented by stable isotope tracing, can help visualize and quantify fructose uptake in activated microglia in the brain. mdpi.com
Direct vs. Indirect Pathways: Inborn errors of fructose metabolism have revealed potential bypass pathways. nih.gov this compound tracing can help quantify the flux through these alternative routes, such as the potential phosphorylation of fructose-1-phosphate (B91348) to fructose-1,6-bisphosphate, providing a more complete picture of the metabolic network. nih.gov
The table below highlights some of these future research directions.
| Emerging Research Question | Rationale | How this compound Can Provide Insight |
| What is the contribution of fructose to tumor growth and proliferation? | Some cancer cells upregulate fructose transporters (GLUT5) and may use fructose as a preferential fuel source. biotechniques.com | Quantify the flux of fructose-derived carbons into anabolic pathways essential for cancer cell growth, such as nucleotide and lipid synthesis. |
| How does fructose metabolism contribute to neuroinflammation? | Microglia, the brain's immune cells, can metabolize fructose, and this may be enhanced during inflammatory states. mdpi.com | Trace the uptake and metabolic fate of fructose in primary microglia cultures or in animal models of neuroinflammation to link fructose metabolism to inflammatory responses. |
| What is the quantitative fate of fructose in human adipose tissue? | Adipocytes can metabolize fructose, potentially contributing to adiposity and altered hormone secretion. nih.govnih.gov | By studying human adipocytes in culture, directly measure the conversion of fructose into glycerol-3-phosphate for triglyceride synthesis and into acetyl-CoA for de novo lipogenesis. nih.gov |
| What is the in vivo flux through the proposed fructose-1-phosphate kinase pathway? | Studies in children with hereditary fructose intolerance suggest a bypass of the aldolase (B8822740) B enzyme may exist. nih.gov | Analyze the specific isotopomer patterns in glucose formed from this compound to determine the relative activity of the canonical pathway versus alternative bypass routes. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
